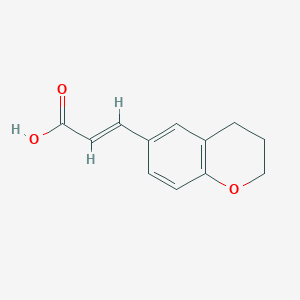
(2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid, commonly referred to as CHP, is an organic compound that has been studied extensively for its potential medicinal applications. CHP is a derivative of chromene, which is a type of polycyclic aromatic hydrocarbon. CHP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities.
科学研究应用
CHP has been studied extensively for its potential medicinal applications. CHP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities. In addition, CHP has been found to possess anti-allergic, anti-asthmatic, and anti-inflammatory activities. CHP has also been studied for its potential to treat a variety of diseases, including cancer, diabetes, and cardiovascular diseases.
作用机制
The exact mechanism of action of CHP is not fully understood. However, studies have suggested that CHP may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. Furthermore, studies have suggested that CHP may act as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, studies have suggested that CHP may act as an anti-cancer agent by inducing apoptosis and inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects
CHP has been found to possess a wide range of biochemical and physiological effects. CHP has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities. Furthermore, CHP has been found to possess anti-allergic, anti-asthmatic, and anti-inflammatory activities.
实验室实验的优点和局限性
The advantages of using CHP in laboratory experiments include its availability, low cost, and wide range of biological activities. Furthermore, CHP is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using CHP in laboratory experiments. For example, CHP is not very stable and can degrade over time. In addition, the exact mechanism of action of CHP is not fully understood, which can limit its use in some experiments.
未来方向
There are a number of potential future directions for the study of CHP. For example, further research is needed to better understand the exact mechanism of action of CHP. In addition, further research is needed to determine the potential therapeutic applications of CHP in the treatment of various diseases. Furthermore, further research is needed to explore the potential synergistic effects of CHP with other compounds. Finally, further research is needed to investigate the potential toxicity of CHP in humans.
合成方法
CHP can be synthesized through a variety of methods, including the reaction of chromene with ethyl acetoacetate, the reaction of chromene with ethyl propionate, and the reaction of chromene with ethyl butyrate. In the reaction of chromene with ethyl acetoacetate, chromene is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide, to form CHP. In the reaction of chromene with ethyl propionate, chromene is reacted with ethyl propionate in the presence of a base catalyst, such as sodium hydroxide, to form CHP. In the reaction of chromene with ethyl butyrate, chromene is reacted with ethyl butyrate in the presence of a base catalyst, such as sodium hydroxide, to form CHP.
属性
IUPAC Name |
(E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(14)6-4-9-3-5-11-10(8-9)2-1-7-15-11/h3-6,8H,1-2,7H2,(H,13,14)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCEFCLOFFMHS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=CC(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

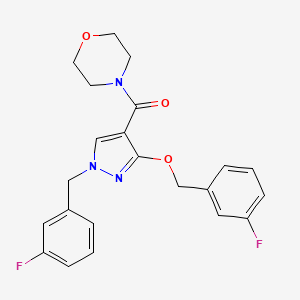
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2900940.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2900943.png)
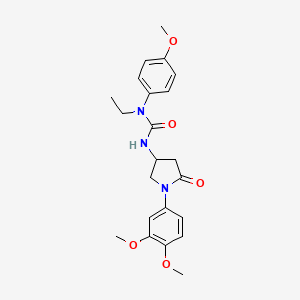
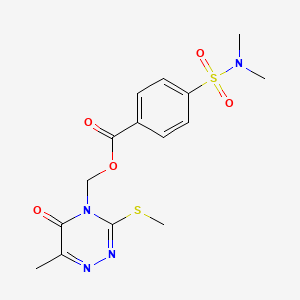

![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900951.png)
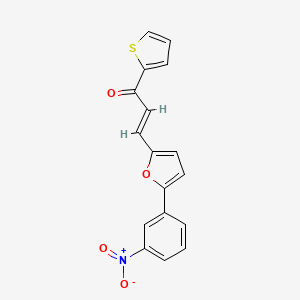
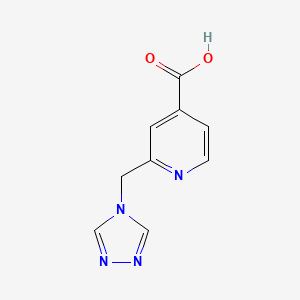
![3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2900956.png)


![6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2900961.png)